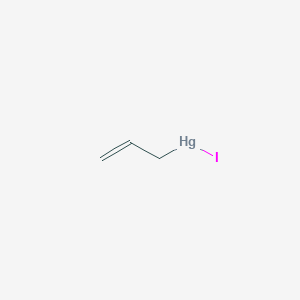
4-Methyloctane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyloctane-3,5-dione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyloctane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by hydrolysis and decarboxylation to yield the desired diketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sodium or potassium hydroxide can be used to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to ensure efficiency and safety.
化学反应分析
Types of Reactions: 4-Methyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted diketones or other functionalized compounds.
科学研究应用
4-Methyloctane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 4-Methyloctane-3,5-dione involves its interaction with various molecular targets and pathways. As a diketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can influence enzyme activity, protein function, and cellular processes. The specific pathways and targets depend on the context of its use and the biological system being studied.
相似化合物的比较
- 2,4-Pentanedione (Acetylacetone)
- 1,3-Cyclohexanedione
- 2,5-Hexanedione
属性
CAS 编号 |
6303-77-1 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
4-methyloctane-3,5-dione |
InChI |
InChI=1S/C9H16O2/c1-4-6-9(11)7(3)8(10)5-2/h7H,4-6H2,1-3H3 |
InChI 键 |
HMBXOWNFBWSCAN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C(C)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


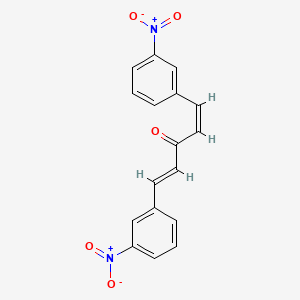
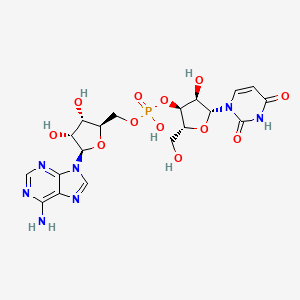
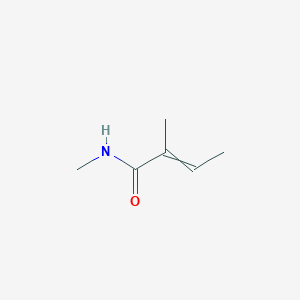
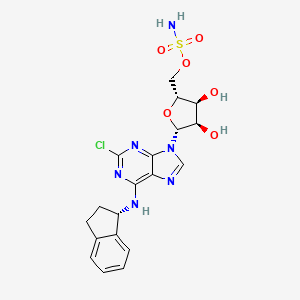
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
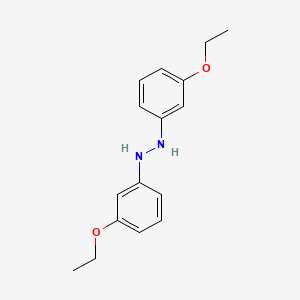
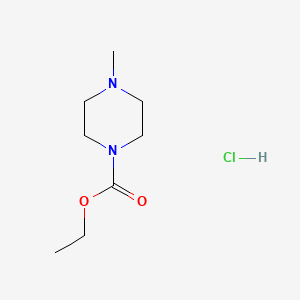

![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
